molecular formula C10H10N2O B2402279 N-(3-cyanophenyl)propanamide CAS No. 349640-71-7

N-(3-cyanophenyl)propanamide

Cat. No.: B2402279
CAS No.: 349640-71-7
M. Wt: 174.203
InChI Key: GPQZNTIOOWYTON-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)propanamide is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of a cyanophenyl group attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Cyanophenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzoyl chloride with propanamide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(3-Cyanophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of N-(3-aminophenyl)propanamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of N-(3-aminophenyl)propanamide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Cyanophenyl)propanamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-Cyanophenyl)-2-methylpropanamide
  • N-(3-Cyanophenyl)-2-furamide
  • N-(3-Cyanophenyl)cyclopentanecarboxamide
  • N-(3-Cyanophenyl)cyclobutanecarboxamide

Comparison: N-(3-Cyanophenyl)propanamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical behaviors and applications based on the presence of the propanamide moiety and the position of the cyanophenyl group.

Properties

IUPAC Name

N-(3-cyanophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-10(13)12-9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQZNTIOOWYTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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